molecular formula C14H12ClNO3 B3164725 Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate CAS No. 893724-69-1

Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate

Cat. No.: B3164725
CAS No.: 893724-69-1
M. Wt: 277.7 g/mol
InChI Key: MHVDVJPBOOIKNR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique fused ring structure, which includes a quinoline core and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate exerts its effects is largely dependent on its interaction with biological molecules. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. Its quinoline core is known to interact with DNA and proteins, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate is unique due to its specific combination of a chloro substituent, an ester group, and a fused furan-quinoline structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-19-14(17)11-5-16-12-4-9-7-18-6-8(9)3-10(12)13(11)15/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVDVJPBOOIKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C3COCC3=CC2=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate
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Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate
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Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate
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Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate
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Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate

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